Etamicastat hydrochloride

Description

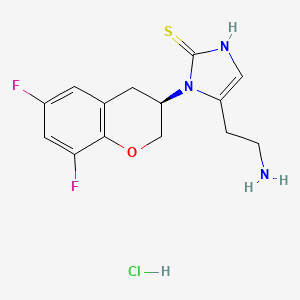

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRDOSZCFINPAD-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677773-32-9 | |

| Record name | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Etamicastat Hydrochloride: A Deep Dive into its Mechanism of Action on Dopamine β-Hydroxylase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etamicastat (B1249725) hydrochloride is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This targeted inhibition leads to a reduction in peripheral norepinephrine levels and a concurrent increase in dopamine levels, resulting in a dose-dependent decrease in blood pressure without reflex tachycardia. This whitepaper provides a comprehensive overview of the mechanism of action of etamicastat on DBH, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The sympathetic nervous system plays a crucial role in the pathophysiology of hypertension and heart failure. A key strategy for modulating sympathetic activity is the inhibition of norepinephrine biosynthesis. Etamicastat hydrochloride (BIA 5-453) is a novel therapeutic agent that specifically targets dopamine β-hydroxylase (DBH), a critical enzyme in the catecholamine synthesis pathway.[1][2] Unlike some other DBH inhibitors, etamicastat exhibits peripheral selectivity, minimizing central nervous system side effects.[3] This document serves as a technical guide to the molecular interactions, pharmacokinetic and pharmacodynamic profiles, and the experimental validation of etamicastat's mechanism of action.

Mechanism of Action on Dopamine β-Hydroxylase

Etamicastat acts as a reversible, mixed-model inhibitor of dopamine β-hydroxylase.[3] Kinetic studies have revealed that its inhibitory action is complex, demonstrating characteristics of both competitive and uncompetitive inhibition depending on the substrate being considered.

Enzyme Kinetics

Studies using human DBH from SK-N-SH cell homogenates have shown that etamicastat's inhibition is fully reversible upon dilution.[3] The inhibitory mechanism is described as a mixed-model, approaching competitive inhibition with respect to the substrate tyramine (B21549) and uncompetitive behavior concerning the co-substrate ascorbate.[3] This suggests that etamicastat can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

Table 1: In Vitro Inhibition of Dopamine β-Hydroxylase by Etamicastat

| Parameter | Value | Species/System | Reference |

| IC50 | 107 nM | Human DBH (SK-N-SH cells) | [3] |

| Ki (vs. Tyramine) | 34 nM | Human DBH (SK-N-SH cells) | [3] |

| Inhibition Model | Mixed-model | Human DBH (SK-N-SH cells) | [3] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of etamicastat has been characterized in healthy volunteers and hypertensive patients, demonstrating its suitability for once-daily dosing.[1][4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, etamicastat is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1-3 hours.[1][2] It has a mean terminal half-life (t½) ranging from 19 to 28 hours after repeated dosing.[1][4] A major metabolic pathway for etamicastat is N-acetylation, catalyzed by N-acetyltransferase 2 (NAT2), leading to the formation of the metabolite BIA 5-961.[1][2] The NAT2 phenotype of an individual significantly influences the pharmacokinetics, with poor acetylators exhibiting 2- to 3-fold greater systemic exposure (AUC) to etamicastat compared to rapid acetylators.[1][4] Approximately 50% of an administered dose is recovered in the urine, with about 30% as unchanged etamicastat and 20% as the BIA 5-961 metabolite.[4]

Table 2: Pharmacokinetic Parameters of Etamicastat and its Metabolite BIA 5-961 in Healthy Male Volunteers (Multiple Doses)

| Parameter | Etamicastat | BIA 5-961 | Reference |

| Tmax (hours) | 1 - 3 | 2 - 4 | [1] |

| t½ (hours) | 18.1 - 25.7 | 6.7 - 22.5 | [1] |

| Accumulation Ratio | 1.3 - 1.9 | 1.3 - 1.6 | [1] |

Effect of Food

The presence of food has a minor impact on the overall exposure to etamicastat. While a high-fat meal can decrease the maximum plasma concentration (Cmax) by approximately 28% and prolong the Tmax, the total area under the curve (AUC) remains largely unchanged.[5] This suggests that etamicastat can be administered without regard to meals.[5]

Pharmacodynamics

The inhibition of DBH by etamicastat leads to predictable and clinically relevant pharmacodynamic effects on catecholamine levels and cardiovascular parameters.

Effects on Catecholamine Levels

Oral administration of etamicastat results in a dose-dependent decrease in peripheral norepinephrine levels and a corresponding increase in dopamine levels.[5] This is evidenced by a significant reduction in the urinary excretion of norepinephrine.[1] Importantly, etamicastat does not affect catecholamine levels in the brain, confirming its peripheral selectivity.[3]

Antihypertensive Effects

In clinical trials involving patients with mild to moderate hypertension, once-daily administration of etamicastat resulted in statistically significant, dose-dependent reductions in both systolic and diastolic blood pressure.[4] The antihypertensive effect is observed throughout the 24-hour dosing interval.[4]

Table 3: Antihypertensive Effect of Etamicastat in Hypertensive Patients (10-day treatment)

| Dose | Mean Decrease in Nighttime Systolic Blood Pressure (vs. Placebo) | 95% Confidence Interval | P-value | Reference |

| 50 mg | -11.66 mmHg | -21.57 to -1.76 | < 0.05 | [4] |

| 100 mg | -14.92 mmHg | -24.98 to -4.87 | < 0.01 | [4] |

| 200 mg | -13.62 mmHg | -22.29 to -3.95 | < 0.01 | [4] |

Signaling Pathways and Experimental Workflows

Catecholamine Synthesis Pathway

Etamicastat's mechanism of action is best understood in the context of the catecholamine synthesis pathway. By inhibiting DBH, it creates a bottleneck in the conversion of dopamine to norepinephrine.

Caption: The catecholamine synthesis pathway and the point of inhibition by etamicastat.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of etamicastat's antihypertensive effects typically involves a series of in vitro and in vivo experiments.

Caption: A generalized experimental workflow for the preclinical assessment of etamicastat.

Experimental Protocols

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is adapted from methodologies used in the characterization of etamicastat's interaction with human DBH.[3][6]

Objective: To determine the in vitro inhibitory potency (IC50) of etamicastat on human DBH activity.

Materials:

-

SK-N-SH human neuroblastoma cells (as a source of human DBH)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate solution: Tyramine

-

Co-substrate solution: Ascorbic acid

-

Etamicastat hydrochloride solutions of varying concentrations

-

Reaction termination solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection for octopamine (B1677172) quantification

Procedure:

-

Enzyme Preparation:

-

Culture SK-N-SH cells to confluency.

-

Harvest and wash the cells with phosphate-buffered saline.

-

Lyse the cells in lysis buffer and homogenize.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing DBH.

-

Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell homogenate (enzyme source), ascorbic acid, and varying concentrations of etamicastat or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, tyramine.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the termination solution (e.g., perchloric acid).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the product, octopamine, using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Calculate the rate of octopamine formation for each etamicastat concentration.

-

Plot the percentage of DBH inhibition against the logarithm of the etamicastat concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

In Vivo Microdialysis in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a general procedure for measuring extracellular catecholamine levels in the brain of awake, freely moving rats.[7][8][9]

Objective: To assess the effect of etamicastat on peripheral and central catecholamine levels in vivo.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Etamicastat hydrochloride for oral administration

-

HPLC system with electrochemical detection for catecholamine analysis

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the SHR and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the target brain region (e.g., striatum or prefrontal cortex) for central measurements, or into a peripheral tissue of interest.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target tissue of the awake, freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline of extracellular catecholamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer etamicastat orally at the desired dose.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the post-drug catecholamine concentrations as a percentage of the baseline levels.

-

Compare the changes in catecholamine levels in the etamicastat-treated group to a vehicle-treated control group.

-

Telemetric Blood Pressure Monitoring in SHRs

This protocol describes the continuous measurement of blood pressure in conscious, unrestrained SHRs.[10][11][12][13]

Objective: To evaluate the antihypertensive efficacy of etamicastat in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

Implantable telemetry transmitters for blood pressure measurement

-

Surgical instruments

-

Data acquisition system

-

Etamicastat hydrochloride for oral administration

Procedure:

-

Telemetry Transmitter Implantation:

-

Anesthetize the SHR.

-

Surgically implant the telemetry transmitter, with the catheter inserted into the abdominal aorta and the transmitter body secured in the peritoneal cavity.

-

Allow the animal to recover from surgery for at least one week.

-

-

Baseline Blood Pressure Recording:

-

House the rat in its home cage placed on a receiver that collects the telemetry signal.

-

Record baseline blood pressure and heart rate continuously for a designated period (e.g., 24-48 hours) to establish a stable baseline.

-

-

Drug Administration and Monitoring:

-

Administer etamicastat orally once daily for the duration of the study.

-

Continuously monitor and record blood pressure and heart rate throughout the treatment period.

-

-

Data Analysis:

-

Calculate the mean systolic, diastolic, and mean arterial pressure, as well as heart rate, over defined time intervals (e.g., hourly, daily).

-

Compare the blood pressure and heart rate values during the treatment period to the baseline values and to a vehicle-treated control group.

-

Conclusion

Etamicastat hydrochloride is a well-characterized, potent, and peripherally selective inhibitor of dopamine β-hydroxylase. Its mechanism of action, involving the reversible, mixed-model inhibition of DBH, leads to a favorable pharmacodynamic profile characterized by reduced peripheral norepinephrine, increased dopamine, and a consequent lowering of blood pressure. The extensive preclinical and clinical data, supported by robust experimental methodologies, provide a strong foundation for its continued development and potential use in the management of cardiovascular diseases such as hypertension. The detailed protocols and data presented in this guide offer valuable insights for researchers and drug development professionals working in this therapeutic area.

References

- 1. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. criver.com [criver.com]

Etamicastat and Dopamine β-Hydroxylase: A Technical Deep Dive into Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamicastat (B1249725) is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This technical guide provides an in-depth analysis of the inhibition kinetics of etamicastat, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Etamicastat exhibits a mixed-model inhibition pattern, acting as a competitive inhibitor with respect to the substrate tyramine (B21549) and displaying uncompetitive characteristics relative to the co-substrate ascorbate. This document serves as a comprehensive resource for researchers engaged in the study of catecholamine biosynthesis, hypertension, and the development of novel DBH inhibitors.

Introduction to Dopamine β-Hydroxylase and Etamicastat

Dopamine β-hydroxylase (DBH; EC 1.14.17.1) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.[1] Overactivity of the sympathetic nervous system, leading to elevated levels of norepinephrine, is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[2][3] Consequently, the inhibition of DBH presents a compelling therapeutic strategy for managing these conditions.[4]

Etamicastat (BIA 5-453) is a novel, peripherally acting DBH inhibitor that has been investigated for the treatment of hypertension.[2][5] Its mechanism of action involves the direct, reversible inhibition of DBH, thereby reducing the production of norepinephrine.[1][6] A key advantage of etamicastat is its peripheral selectivity, which minimizes central nervous system side effects.[6]

Quantitative Inhibition Kinetics of Etamicastat

The inhibitory potency and mechanism of etamicastat have been characterized through in vitro enzymatic assays. The key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), have been determined.

In Vitro Potency and Inhibition Constants

The following table summarizes the key quantitative data for the inhibition of DBH by etamicastat and a comparator compound, nepicastat (B1663631).

| Compound | IC50 (nM) | Ki (nM) vs. Tyramine | Inhibition Model vs. Tyramine | Inhibition Model vs. Ascorbate | Reversibility | Source |

| Etamicastat | 107 | 34 | Mixed-model (approaching competitive) | Mixed-model (approaching uncompetitive) | Reversible | [6] |

| Nepicastat | 40 | 11 | Mixed-model (approaching competitive) | Mixed-model (approaching uncompetitive) | Reversible | [6] |

Inhibitory Activity of Etamicastat Metabolites

Etamicastat is metabolized in vivo, primarily through N-acetylation to form BIA 5-961.[7] Other metabolites include BIA 5-965 and BIA 5-998. The inhibitory activity of these metabolites against DBH has also been assessed.

| Metabolite | IC50 (nM) | Source |

| BIA 5-961 | 427 (350, 522) | [7] |

| BIA 5-965 | 306 (228, 409) | [7] |

| BIA 5-998 | 629 (534, 741) | [7] |

Mechanism of Action: A Mixed-Model Inhibition

The kinetic studies reveal that etamicastat employs a mixed-model inhibition mechanism against DBH.[6] This indicates that etamicastat can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

With respect to the substrate tyramine, the inhibition by etamicastat approaches a competitive model.[6] This suggests that etamicastat likely binds to the active site of DBH, competing with the substrate. In contrast, relative to the co-substrate ascorbic acid, the inhibition pattern is closer to uncompetitive, implying that etamicastat preferentially binds to the enzyme-ascorbate complex.[6] The inhibition by etamicastat is reversible, as its effects can be fully reversed by dilution.[6]

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the inhibition kinetics of etamicastat.

In Vitro Dopamine β-Hydroxylase Activity Assay

This protocol is adapted from studies utilizing human neuroblastoma SK-N-SH cells as a source of DBH.[6]

4.1.1. Preparation of Enzyme Source (SK-N-SH Cell Homogenate)

-

Cell Culture: Culture human neuroblastoma SK-N-SH cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Lysis: Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a suitable method such as sonication or mechanical disruption.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,100 x g for 3 minutes) at 4°C to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant, which contains the soluble DBH enzyme, and determine the protein concentration using a standard method (e.g., Bio-Rad Protein Assay).

4.1.2. Enzymatic Reaction

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4):

-

Substrate: Tyramine (final concentration to be varied for kinetic analysis, e.g., around the Km value of 9 mM).[6]

-

Co-substrate: Ascorbic acid (final concentration to be varied, e.g., around the Km value of 3 mM).[6]

-

Cofactors: Catalase, Fumarate, and Copper Sulfate (CuSO4).

-

Enzyme: SK-N-SH cell homogenate.

-

Inhibitor: Etamicastat at various concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., up to 1 hour).[8]

-

Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid (PCA), to a final concentration of 0.2 M.[8]

4.1.3. Product Quantification (HPLC)

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Filter the supernatant through a 0.22 µm pore size filter.

-

HPLC Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical or UV detector to quantify the product, octopamine (B1677172).

-

Data Analysis: Calculate the rate of octopamine formation. For inhibition studies, plot the reaction velocity against the substrate concentration at different inhibitor concentrations to determine the kinetic parameters (Ki, Vmax, Km) using non-linear regression analysis.

In Vivo Studies in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the general procedure for evaluating the in vivo efficacy of etamicastat in a preclinical model of hypertension.

4.2.1. Animal Model and Drug Administration

-

Animal Model: Use spontaneously hypertensive rats (SHR), a well-established genetic model of essential hypertension.

-

Drug Administration: Administer etamicastat orally (e.g., by gavage) at various doses (e.g., 30 mg/kg).[3][6] The vehicle can be sterile water or 0.5% carboxymethylcellulose.[8]

4.2.2. Pharmacodynamic Evaluation

-

Blood Pressure Measurement: Monitor systolic and diastolic blood pressure over time using methods such as telemetry.[3]

-

Tissue Collection: At specific time points after drug administration (e.g., 1, 4, 8, and 15 hours), anesthetize the animals and collect tissues of interest, such as the adrenal glands, heart, and brain (e.g., parietal cortex).[6][8]

-

Catecholamine Quantification: Homogenize the collected tissues in a solution like 0.2 M perchloric acid. Analyze the homogenates for dopamine and norepinephrine levels using HPLC with electrochemical detection to assess the in vivo inhibition of DBH.[6]

Conclusion

Etamicastat is a potent and reversible inhibitor of dopamine β-hydroxylase, demonstrating a mixed-model kinetic profile. Its peripheral selectivity and efficacy in preclinical models of hypertension underscore its potential as a therapeutic agent. The detailed protocols and compiled kinetic data presented in this guide provide a valuable resource for researchers in the field, facilitating further investigation into DBH inhibition and the development of novel antihypertensive therapies.

References

- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Etamicastat Hydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamicastat (B1249725) hydrochloride, a potent and reversible inhibitor of dopamine (B1211576) β-hydroxylase (DBH), represents a significant area of interest in the development of cardiovascular therapeutics. This technical guide provides an in-depth overview of the chemical structure, a detailed synthetic pathway, and the mechanism of action of etamicastat hydrochloride. The information is curated for researchers, scientists, and drug development professionals, with a focus on providing precise data, experimental insights, and visual representations of its biochemical interactions.

Chemical Structure and Identification

Etamicastat hydrochloride is the hydrochloride salt of Etamicastat. The chemical and structural details are crucial for understanding its reactivity and interaction with its biological target.

Chemical Name: (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydro-2H-imidazole-2-thione hydrochloride[1]

Stereochemistry: The molecule contains a chiral center at the C3 position of the chroman ring, with the active enantiomer being the (R)-isomer.

Table 1: Chemical Identifiers for Etamicastat Hydrochloride

| Identifier | Value | Reference |

| IUPAC Name | (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydro-2H-imidazole-2-thione hydrochloride | [1] |

| CAS Number | 677773-32-9 | [2] |

| Molecular Formula | C₁₄H₁₆ClF₂N₃OS | [3] |

| Molecular Weight | 347.81 g/mol | [3] |

| SMILES Code | FC1=CC(F)=C(OC--INVALID-LINK--C3)C3=C1.[H]Cl | [1] |

| InChI Key | CWWWTTYMUOYSQA-LLVKDONJSA-N |

Synthesis of Etamicastat Hydrochloride

The synthesis of etamicastat hydrochloride is a multi-step process that requires careful control of stereochemistry. The following protocol is based on methodologies described in the patent literature.

Synthetic Scheme Overview

The synthesis involves the formation of the imidazole-2-thione ring and its subsequent coupling with the chiral difluorochroman moiety, followed by deprotection to yield the final product.

Caption: Synthetic workflow for Etamicastat Hydrochloride.

Experimental Protocols

The following experimental procedures are adapted from European Patent EP 2 114 927 B1.

Step 1: Preparation of the Phthalimide Precursor

Detailed experimental procedures for the initial steps to generate the key phthalimide derivative are outlined in the patent literature. These steps typically involve the construction of the protected aminoethyl imidazolethione core.

Step 2: Reduction and Deprotection to form (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride

-

To a suspension of the phthalimide derivative (19.8 g, 44.85 mmol) in a mixture of 2-propanol (396 mL), water (69 mL), and dichloromethane (B109758) (50 mL), sodium borohydride (B1222165) (8.50 g, 224.25 mmol) is added in portions at 20°C.

-

The mixture is stirred at 20°C for 16 hours.

-

6N HCl (40 mL) is added dropwise.

-

Dichloromethane is distilled off until the vapor temperature reaches 76-78°C.

-

The mixture is stirred under reflux for 1.5 hours and then cooled to room temperature.

-

Water (300 mL) is added, and 2-propanol is removed under reduced pressure.

-

The residue is washed with a mixture of ethyl acetate (B1210297) and petroleum ether (2:1 v/v, 2 x 100 mL).

-

Crystallization from the aqueous phase is initiated.

-

6N HCl (40 mL) is added, and the suspension is cooled in an ice bath for 1 hour with stirring.

-

The precipitate is collected by filtration, washed with cold 3N HCl (75 mL) and cold 2-propanol (50 mL), and dried in a vacuum at 50°C to yield etamicastat hydrochloride.

Yield: 11.58 g (73%)

Note: The patent provides a general outline. For replication, further optimization of reaction conditions, purification techniques (e.g., column chromatography), and comprehensive analytical characterization (NMR, MS, HPLC) of all intermediates and the final product would be necessary.

Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

Etamicastat is a potent and reversible inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in the catecholamine biosynthesis pathway. By inhibiting DBH, etamicastat reduces the levels of norepinephrine, a key neurotransmitter in the sympathetic nervous system that is involved in the regulation of blood pressure.

Caption: Etamicastat inhibits Dopamine β-Hydroxylase.

This inhibition of DBH leads to a decrease in peripheral sympathetic tone, resulting in vasodilation and a reduction in blood pressure.

Quantitative Data

The following tables summarize key quantitative data for etamicastat hydrochloride, providing insights into its potency and pharmacokinetic profile.

Table 2: In Vitro Activity of Etamicastat

| Parameter | Value | Species/System | Reference |

| DBH IC₅₀ | 107 nM | Bovine Adrenal Glands | [2][4] |

| hERG IC₅₀ | 44 µg/mL (141 µM) | - | [2][4] |

Table 3: Pharmacokinetic Properties of Etamicastat in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 64% | Oral (50 mg/kg) | [4] |

| Cₘₐₓ | 4.9 nM | Oral (50 mg/kg) | [4] |

| T₁/₂ | 3.7 hours | Oral (50 mg/kg) | [4] |

Conclusion

Etamicastat hydrochloride is a well-characterized, potent inhibitor of dopamine β-hydroxylase with a clear mechanism of action for the potential treatment of cardiovascular diseases. The synthetic route, while established, requires further detailed reporting of experimental procedures and analytical data for broader research and development applications. The provided data and diagrams serve as a foundational guide for professionals in the field of drug discovery and development.

References

- 1. Purification of a vitamin K epoxide reductase that catalyzes conversion of vitamin K 2,3-epoxide to 3-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

In Vivo Pharmacodynamics of Etamicastat Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Etamicastat (B1249725) hydrochloride, a peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DβH), has been investigated for its potential in treating hypertension and heart failure.[1] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of etamicastat, detailing its mechanism of action, effects on cardiovascular parameters, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

Etamicastat acts as a competitive inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in the sympathetic nervous system.[2][3] By selectively inhibiting DβH in the periphery, etamicastat reduces norepinephrine levels while increasing dopamine levels in sympathetically innervated tissues such as the heart and kidneys.[4][5] This targeted action aims to lower blood pressure by decreasing sympathetic tone without the central nervous system side effects associated with non-selective DβH inhibitors.[1] Quantitative whole-body autoradiography in rats has confirmed limited transfer of etamicastat-related radioactivity to brain tissues.[2]

Signaling Pathway of Etamicastat's Action

Caption: Mechanism of action of Etamicastat in reducing blood pressure.

In Vivo Pharmacodynamic Effects

The primary pharmacodynamic effect of etamicastat is the reduction of blood pressure. This has been observed in various preclinical and clinical settings.

Preclinical Studies in Animal Models

In spontaneously hypertensive rats (SHR), etamicastat has been shown to induce a dose-dependent reduction in blood pressure without causing reflex tachycardia.[5] Chronic administration of etamicastat (10 mg/kg/day in drinking water) to SHRs from 5 weeks of age resulted in a significant reduction in both systolic and diastolic blood pressure starting from 16 weeks of age, with mean decreases of 37 mmHg and 32 mmHg, respectively, over the subsequent 24 weeks.[6] Notably, this effect was reversible upon discontinuation of the treatment.[6] Furthermore, etamicastat decreased cardiac and renal norepinephrine levels and increased cardiac and urinary dopamine levels in dopamine D2 receptor-deficient (D₂⁻/⁻) mice, normalizing their elevated blood pressure.[4]

| Animal Model | Dose/Regimen | Key Pharmacodynamic Effects | Reference |

| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day in drinking water for 35 weeks | - Reduced systolic blood pressure by ~37 mmHg.[6]- Reduced diastolic blood pressure by ~32 mmHg.[6]- No effect on heart rate.[6]- Decreased noradrenaline-to-dopamine ratios in the heart and kidney.[5] | [5][6] |

| Dopamine D₂ Receptor-Deficient (D₂⁻/⁻) Mice | 10 mg/kg by gavage or in drinking water | - Normalized increased blood pressure.[4]- Decreased cardiac and renal norepinephrine levels.[4]- Increased cardiac and urinary dopamine levels.[4] | [4] |

| Wistar-Kyoto Rat (WKY) | 10 mg/kg/day in drinking water for 36 weeks | - No significant effect on blood pressure or heart rate.[6]- Reduced urinary excretion of norepinephrine.[6] | [6] |

Clinical Studies in Humans

In clinical trials involving patients with mild to moderate hypertension, once-daily oral administration of etamicastat resulted in dose-dependent decreases in both systolic and diastolic blood pressure.[7] A study in male hypertensive patients receiving 50 mg, 100 mg, or 200 mg of etamicastat for 10 days demonstrated statistically significant decreases in nighttime systolic blood pressure compared to placebo.[7] The antihypertensive effect was found to be dose-dependent up to 100 mg.[7] Importantly, these blood pressure-lowering effects were not accompanied by clinically relevant changes in heart rate.[8]

| Study Population | Dose/Regimen | Key Pharmacodynamic Effects (vs. Placebo) | Reference |

| Healthy Young Male Volunteers | 25, 50, 100, 200, 400, or 600 mg once daily for 10 days | - Decreased urinary excretion of norepinephrine.[9] | [9] |

| Male Patients with Mild to Moderate Hypertension | 50, 100, or 200 mg once daily for 10 days | - 50 mg: -11.66 mmHg decrease in nighttime SBP (P < 0.05).[7]- 100 mg: -14.92 mmHg decrease in nighttime SBP (P < 0.01).[7]- 200 mg: -13.62 mmHg decrease in nighttime SBP (P < 0.01).[7] | [7] |

Experimental Protocols

Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)

A common experimental workflow for evaluating the antihypertensive effects of etamicastat in SHRs involves long-term administration and cardiovascular monitoring via telemetry.

Objective: To assess the chronic effects of etamicastat on blood pressure and heart rate in a genetic model of hypertension.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.[6]

-

Drug Administration: Etamicastat administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg/kg.[6]

-

Cardiovascular Monitoring: Blood pressure and heart rate measured continuously using radiotelemetry transmitters implanted in the abdominal aorta.[5]

-

Catecholamine Analysis: At the end of the study, tissues (e.g., heart, kidney, frontal cortex) are collected for the determination of norepinephrine and dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.[5] Urinary catecholamines are also measured from 24-hour urine collections.[6]

-

Data Analysis: Time-course analysis of hemodynamic parameters and statistical comparison between treated and vehicle control groups.

Caption: Experimental workflow for preclinical evaluation of Etamicastat.

Clinical Evaluation in Hypertensive Patients

Clinical studies in humans are typically designed as randomized, double-blind, placebo-controlled trials to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.

Objective: To evaluate the antihypertensive efficacy of etamicastat in patients with mild to moderate hypertension.[7]

Methodology:

-

Study Population: Male patients aged between 18 and 65 years with a diagnosis of mild to moderate hypertension.[7]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]

-

Treatment: Participants receive once-daily oral doses of etamicastat (e.g., 50, 100, 200 mg) or a matching placebo for a defined period (e.g., 10 days).[7]

-

Efficacy Assessment: The primary efficacy endpoint is the change in 24-hour ambulatory blood pressure monitoring (ABPM) from baseline to the end of treatment.[7]

-

Pharmacokinetic Sampling: Blood and urine samples are collected at predefined time points to determine the plasma concentrations of etamicastat and its major metabolites, such as BIA 5-961, and to assess urinary excretion.[7][9]

-

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[9]

Metabolism and Pharmacokinetics

Etamicastat is metabolized primarily through N-acetylation to BIA 5-961, a process influenced by the N-acetyltransferase-2 (NAT2) phenotype.[7][9] Other metabolites, such as BIA 5-965 and BIA 5-998, are formed through oxidation and deamination.[2] While these metabolites can inhibit DβH in vitro, only etamicastat has demonstrated significant in vivo pharmacological effects as a DβH inhibitor.[2] The absolute oral bioavailability of etamicastat in rats is approximately 64%, and it is primarily eliminated via renal excretion.[2][10] In humans, the elimination half-life ranges from 18.1 to 25.7 hours, supporting a once-daily dosing regimen.[9]

References

- 1. Etamicastat - Wikipedia [en.wikipedia.org]

- 2. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive effect of etamicastat in dopamine D2 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of BIA 5-961 as a Key Metabolite of the Dopamine-β-Hydroxylase Inhibitor Etamicastat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamicastat (B1249725) (BIA 5-453) is a novel, reversible, and peripherally selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862). A primary metabolic pathway for etamicastat is N-acetylation, leading to the formation of its major metabolite, BIA 5-961. This technical guide provides an in-depth analysis of the formation, pharmacological activity, and pharmacokinetic profile of BIA 5-961. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the role of BIA 5-961 in the context of etamicastat's therapeutic action.

Introduction

Etamicastat, chemically known as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride, is under development for the treatment of cardiovascular disorders such as hypertension.[1] Its therapeutic effect is derived from the inhibition of DBH, which leads to a reduction in norepinephrine levels in sympathetically innervated tissues.[2] The metabolism of etamicastat is a critical factor in its overall pharmacological profile, with N-acetylation to BIA 5-961 being a significant route of biotransformation.[1][3] This process is primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme, and to a lesser extent by N-acetyltransferase 1 (NAT1).[4] The genetic polymorphism of NAT2 results in significant interindividual variability in the pharmacokinetics of both etamicastat and BIA 5-961.[5][6]

Metabolic Formation of BIA 5-961

The principal metabolic transformation of etamicastat is the N-acetylation of its aminoethyl moiety to form BIA 5-961.[3] In rats, N-acetylation is the primary metabolic pathway, with BIA 5-961 accounting for 44% of the total etamicastat and its quantified metabolites.[7] In humans, N-acetylation is also a major metabolic route, though the extent of formation of BIA 5-961 is highly variable among individuals due to the polymorphic nature of the NAT2 enzyme.[1][3]

Signaling Pathway of Etamicastat Metabolism

The metabolic conversion of etamicastat to BIA 5-961 is a crucial step in its biotransformation. The following diagram illustrates this primary metabolic pathway.

Pharmacological Activity of BIA 5-961

BIA 5-961, along with other metabolites of etamicastat, has been evaluated for its ability to inhibit DBH. While BIA 5-961 does exhibit inhibitory activity against DBH, it is notably less potent than the parent compound, etamicastat.[7] In preclinical in vitro and in vivo experiments, BIA 5-961 was found to be inactive.[5]

In Vitro Dopamine-β-Hydroxylase (DBH) Inhibition

The inhibitory potency of etamicastat and its metabolites against DBH has been determined through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

| Compound | IC50 (nM) [95% Confidence Interval] |

| Etamicastat | 107[8][9][7] |

| BIA 5-961 | 427[7] |

| BIA 5-965 | 306[7] |

| BIA 5-998 | 629[7] |

Table 1: In Vitro DBH Inhibitory Activity of Etamicastat and its Metabolites.[7]

Pharmacokinetics of BIA 5-961

The pharmacokinetic profile of BIA 5-961 has been characterized in various species, including humans. Systemic exposure to BIA 5-961 is influenced by the administered dose of etamicastat and the individual's NAT2 phenotype.

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies in healthy human subjects have provided key insights into the absorption, distribution, metabolism, and excretion of BIA 5-961 following oral administration of etamicastat.

| Parameter | Value | Conditions |

| Time to Maximum Concentration (tmax) | 2 - 4 hours | Following single and multiple oral doses of etamicastat. |

| Elimination Half-life (t1/2) | 6.7 - 22.5 hours | Following multiple oral doses of etamicastat (25-600 mg). |

| Accumulation Ratio (Rac) | 1.3 - 1.6[5][6] | Following multiple once-daily oral doses of etamicastat. |

Table 2: Pharmacokinetic Parameters of BIA 5-961 in Healthy Human Subjects.

Effect of Food on BIA 5-961 Pharmacokinetics

The presence of food has been shown to affect the pharmacokinetics of BIA 5-961.

| Parameter | Fasting Condition | Fed Condition |

| Cmax (ng/mL) | 275 | 172 |

| AUClast (ng·h/mL) | 1827 | 1450 |

| AUC∞ (ng·h/mL) | 2009 | 1677 |

Table 3: Effect of a High-Fat Meal on Pharmacokinetic Parameters of BIA 5-961 Following a Single 200 mg Oral Dose of Etamicastat.

Experimental Protocols

Quantification of Etamicastat and BIA 5-961 in Plasma and Urine by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous determination of etamicastat and BIA 5-961 in biological matrices.

-

Plasma: Protein precipitation is performed by adding acetonitrile (B52724) to plasma samples.[1] The mixture is centrifuged, and the supernatant is filtered.[3]

-

Urine: Urine samples are typically diluted prior to analysis.

-

Calibration and Quality Control Samples: Stock solutions of etamicastat and BIA 5-961 are prepared in methanol. Working solutions are then prepared and spiked into blank plasma or urine to create calibration curves and quality control samples.

-

LC System: A standard HPLC or UPLC system.

-

Column: A reversed-phase column, such as a Symmetry C8 column.[3]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3]

-

Mass Spectrometer: A triple-stage quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in both positive (for etamicastat) and negative (for BIA 5-961) ion detection modes.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

The method is validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[1]

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the typical workflow for the quantification of etamicastat and BIA 5-961 in plasma samples.

In Vitro N-Acetylation Assay

This assay characterizes the N-acetylation of etamicastat by N-acetyltransferases (NATs).[3]

-

Reaction Mixture: The incubation mixture contains the enzyme source (e.g., human liver cytosol, recombinant NAT1 or NAT2), etamicastat at various concentrations, and an acetyl-CoA regenerating system in an appropriate buffer.[3]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

-

Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile with formic acid.[3]

-

Analysis: The formation of BIA 5-961 is quantified by LC-MS/MS.

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation to obtain Km and Vmax values.[4]

Conclusion

BIA 5-961 is the primary metabolite of etamicastat, formed through N-acetylation predominantly by the NAT2 enzyme. While it retains some inhibitory activity against dopamine-β-hydroxylase, it is significantly less potent than the parent compound and is considered inactive. The pharmacokinetics of BIA 5-961 are closely linked to those of etamicastat and are subject to considerable interindividual variability due to the genetic polymorphism of NAT2. A thorough understanding of the metabolic fate of etamicastat and the pharmacological profile of its metabolites, such as BIA 5-961, is essential for the comprehensive evaluation of its safety and efficacy in clinical development. The experimental protocols outlined in this guide provide a framework for the accurate quantification and characterization of BIA 5-961 in preclinical and clinical studies.

References

- 1. Human disposition, metabolism and excretion of etamicastat, a reversible, peripherally selective dopamine β-hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. N-acetylation of etamicastat, a reversible dopamine-β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scribd.com [scribd.com]

- 7. Etamicastat | 760173-05-5 | Benchchem [benchchem.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Effect of Food on the Pharmacokinetic Profile of Etamicastat (BIA 5-453) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Peripheral Selectivity of Etamicastat: A Molecular-Level Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Etamicastat (B1249725) (BIA 5-453) is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This selectivity is a key therapeutic advantage, minimizing central nervous system (CNS) side effects often associated with non-selective DBH inhibitors. This technical guide delves into the molecular basis of etamicastat's peripheral action, detailing its enzymatic inhibition, pharmacokinetic properties, and the physicochemical characteristics that govern its limited access to the brain. Through a comprehensive review of preclinical and clinical data, this document provides researchers and drug development professionals with a thorough understanding of the mechanisms underpinning etamicastat's targeted peripheral effects.

Mechanism of Action: Potent and Reversible Inhibition of Dopamine β-Hydroxylase

Etamicastat exerts its pharmacological effect by directly inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine. This inhibition leads to a reduction in norepinephrine levels in sympathetically innervated tissues.

Enzymatic Inhibition Profile

Etamicastat is a potent and reversible inhibitor of DBH. In vitro studies using human DBH have demonstrated a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating a high affinity for the enzyme.[1][2] The inhibition is characterized as a mixed-model mechanism, approaching competitive behavior with respect to the substrate tyramine (B21549) and uncompetitive behavior with respect to the co-substrate ascorbate.[3] This suggests that etamicastat binds to both the free enzyme and the enzyme-substrate complex.[3][4]

The primary metabolites of etamicastat also exhibit inhibitory activity against DBH, although to a lesser extent than the parent compound.[2] This contributes to the overall sustained pharmacological effect.

Table 1: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Data

| Compound | IC50 (nM) | Source |

| Etamicastat | 107[1][2] | Human DBH |

| BIA 5-965 (oxidized metabolite) | 306[2] | Rat DBH |

| BIA 5-998 (deaminated/oxidized metabolite) | 629[2] | Rat DBH |

| BIA 5-961 (N-acetylated metabolite) | 427[2] | Rat DBH |

The Molecular Basis of Peripheral Selectivity

The key to etamicastat's favorable safety profile lies in its peripheral selectivity, which is primarily attributed to its limited ability to cross the blood-brain barrier (BBB). This restriction to the periphery ensures that the inhibition of norepinephrine synthesis predominantly occurs in the sympathetic nervous system, without significantly affecting catecholamine levels in the brain.[2][5]

Physicochemical Properties and Blood-Brain Barrier Penetration

Evidence from Preclinical and Clinical Studies

Quantitative whole-body autoradiography studies in rats administered radiolabeled etamicastat have provided direct evidence of its limited distribution to the brain.[2][4] These studies revealed that radioactivity was primarily distributed to peripheral tissues, with minimal accumulation in the central nervous system.[2]

Furthermore, in vivo studies in spontaneously hypertensive rats have shown that while etamicastat effectively reduces norepinephrine-to-dopamine ratios in peripheral tissues like the heart and kidney, it has no significant effect on catecholamine levels in the frontal cortex.[5] This functional data corroborates the pharmacokinetic findings and confirms the peripheral selectivity of its action.

Clinical studies in hypertensive patients have also demonstrated the peripheral action of etamicastat, with dose-dependent reductions in blood pressure without the centrally-mediated side effects commonly seen with non-selective DBH inhibitors.[8][9]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of etamicastat is characterized by good oral bioavailability and a metabolic pathway that primarily involves N-acetylation.[2][4]

Table 2: Pharmacokinetic Parameters of Etamicastat

| Species | Route of Administration | Oral Bioavailability (%) | Key Metabolite | Reference |

| Rat | Oral | 64 | N-acetylation (BIA 5-961) | [2][4] |

| Human | Oral | Not explicitly stated, but clinical efficacy observed with oral dosing | N-acetylation (BIA 5-961) | [8][10] |

In humans, etamicastat undergoes N-acetylation by the N-acetyltransferase 2 (NAT2) enzyme, leading to the formation of its main metabolite, BIA 5-961.[10] The pharmacokinetic parameters can show high variability depending on the individual's NAT2 phenotype.[10]

Experimental Protocols

In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is a generalized procedure based on the enzymatic hydroxylation of tyramine to octopamine (B1677172).

Objective: To determine the half-maximal inhibitory concentration (IC50) of etamicastat against DBH.

Materials:

-

Human recombinant DBH or DBH from a suitable tissue source (e.g., SK-N-SH cell homogenates)

-

Tyramine (substrate)

-

Ascorbic acid (co-substrate)

-

Catalase

-

Sodium fumarate

-

Copper sulfate (B86663) (CuSO4)

-

Etamicastat and its metabolites

-

Tris buffer

-

Perchloric acid

-

Spectrophotometer or High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system

Procedure:

-

Enzyme Preparation: Prepare homogenates of SK-N-SH cells or use a purified recombinant human DBH solution. Determine the protein concentration of the enzyme preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris buffer, ascorbic acid, catalase, sodium fumarate, and CuSO4.

-

Inhibitor Addition: Add varying concentrations of etamicastat or its metabolites to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Add the DBH enzyme preparation to the reaction mixture to initiate the reaction.

-

Substrate Addition: Add tyramine to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Product Quantification:

-

Spectrophotometric Method: The octopamine formed can be further oxidized to p-hydroxybenzaldehyde and measured by spectrophotometry.[11]

-

HPLC-ED Method: Separate the reaction mixture using a C18 reversed-phase HPLC column and quantify the octopamine produced using an electrochemical detector.

-

-

Data Analysis: Plot the percentage of DBH inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

Quantitative Whole-Body Autoradiography (QWBA)

This protocol outlines the general procedure for assessing the tissue distribution of radiolabeled etamicastat in rats.

Objective: To visualize and quantify the distribution of [14C]-etamicastat and its metabolites in the whole body, with a focus on brain penetration.

Materials:

-

[14C]-labeled etamicastat

-

Wistar or Sprague-Dawley rats

-

Embedding medium (e.g., carboxymethylcellulose)

-

Cryomicrotome

-

Phosphor imaging plates

-

Phosphor imager

Procedure:

-

Dosing: Administer a single oral or intravenous dose of [14C]-etamicastat to the rats.[1][2]

-

Sample Collection: At predetermined time points post-dose, euthanize the animals and freeze the carcasses in a mixture of hexane (B92381) and solid CO2.[12]

-

Embedding and Sectioning: Embed the frozen carcasses in carboxymethylcellulose and prepare thin (e.g., 40 µm) whole-body sections using a cryomicrotome.[12]

-

Exposure: Expose the sections to phosphor imaging plates in a lead-shielded box.

-

Imaging: Scan the imaging plates using a phosphor imager to create a digital autoradiogram.

-

Quantification: Calibrate the system using standards of known radioactivity. Quantify the radioactivity in different tissues, including various brain regions, by densitometry of the autoradiograms.

-

Data Analysis: Express the data as microgram equivalents of etamicastat per gram of tissue.

In Vitro Blood-Brain Barrier Permeability Assay (Caco-2 Model)

This protocol describes a general method for assessing the permeability of etamicastat across a cell-based model of the intestinal and blood-brain barrier.

Objective: To determine the apparent permeability coefficient (Papp) of etamicastat across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12- or 24-well plates)

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS)

-

Etamicastat

-

Lucifer yellow (paracellular permeability marker)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3][13]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to assess paracellular leakage.[14]

-

Permeability Assay:

-

Apical to Basolateral (A-B) Transport: Add etamicastat to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: Add etamicastat to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sample Collection: Collect samples from both the donor and receiver chambers at the end of the incubation period.

-

Quantification: Analyze the concentration of etamicastat in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Signaling Pathway: Norepinephrine Synthesis and Inhibition by Etamicastat

Caption: Etamicastat inhibits the conversion of dopamine to norepinephrine.

Experimental Workflow: Assessing Peripheral Selectivity

References

- 1. qps.com [qps.com]

- 2. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 4. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Etamicastat Hydrochloride: An In-depth Technical Guide on its Effect on the Norepinephrine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamicastat (B1249725) hydrochloride is a potent, reversible, and peripherally selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). This enzyme is a critical component of the norepinephrine (B1679862) biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, etamicastat effectively reduces the levels of norepinephrine in peripheral sympathetically innervated tissues, leading to a concurrent increase in dopamine levels. This modulation of catecholamine levels forms the basis of its therapeutic potential in cardiovascular diseases, particularly hypertension. This technical guide provides a comprehensive overview of the mechanism of action of etamicastat, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

The sympathetic nervous system plays a pivotal role in the regulation of cardiovascular homeostasis, primarily through the actions of the neurotransmitter norepinephrine. Overactivity of the sympathetic nervous system is a key contributor to the pathophysiology of hypertension and other cardiovascular disorders. Etamicastat hydrochloride (formerly BIA 5-453) represents a targeted therapeutic approach by directly intervening in the synthesis of norepinephrine. Its peripheral selectivity is a key characteristic, minimizing the potential for central nervous system side effects. This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the biochemical and physiological effects of etamicastat.

Mechanism of Action of Etamicastat on the Norepinephrine Biosynthesis Pathway

Etamicastat exerts its pharmacological effect by directly inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase enzyme. DBH catalyzes the final step in the synthesis of norepinephrine, the hydroxylation of dopamine.

The Norepinephrine Biosynthesis Pathway

The biosynthesis of norepinephrine from the amino acid L-tyrosine is a four-step enzymatic process:

-

Tyrosine Hydroxylase (TH): L-tyrosine is converted to L-DOPA.

-

Aromatic L-amino acid decarboxylase (AADC): L-DOPA is decarboxylated to form dopamine.

-

Dopamine β-hydroxylase (DBH): Dopamine is hydroxylated to produce norepinephrine.

-

Phenylethanolamine N-methyltransferase (PNMT): In the adrenal medulla, norepinephrine can be further methylated to form epinephrine.

Etamicastat's point of intervention is at the third step of this pathway.

Enzymatic Inhibition Kinetics

Studies have characterized the interaction of etamicastat with human DBH, revealing a mixed-model inhibition mechanism.[1][2] This indicates that etamicastat can bind to both the free enzyme and the enzyme-substrate complex.

With respect to the substrate tyramine, the inhibition by etamicastat approaches a competitive behavior.[2] In contrast, with respect to the co-substrate ascorbic acid, the inhibition pattern is closer to uncompetitive .[2] This suggests that etamicastat binds to the enzyme in a manner that is influenced by the presence of both the substrate and the co-substrate. The inhibition by etamicastat is reversible, as its effects can be reversed by dilution.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory potency and pharmacodynamic effects of etamicastat.

Table 1: In Vitro Inhibitory Activity of Etamicastat against Dopamine β-Hydroxylase

| Parameter | Value | Species | Notes | Reference |

| IC50 | 107 nM | Human | Half maximal inhibitory concentration. | [3][4] |

| Ki (vs. Tyramine) | 34 nM (95% CI: 21-46 nM) | Human | Inhibition constant, indicating a high affinity for the enzyme. The inhibition model is mixed, approaching competitive. | [1][2] |

| Ki (vs. Ascorbic Acid) | 1.4 µM (95% CI: 0.0-11.0 µM) | Human | Inhibition constant. The inhibition model is mixed, approaching uncompetitive. | [1] |

Table 2: In Vivo Pharmacodynamic Effects of Etamicastat in Spontaneously Hypertensive Rats (SHR)

| Dose | Tissue/Fluid | Change in Norepinephrine | Change in Dopamine | Reference |

| 30 mg/kg (oral) | Heart | Significant decrease | Not specified | [2] |

| 30 mg/kg (oral) | Kidney | Time-dependent decrease in Noradrenaline:Dopamine ratio | Time-dependent increase in Noradrenaline:Dopamine ratio | [5] |

| 30 mg/kg (oral) | Frontal Cortex | No effect | No effect | [5] |

Table 3: Clinical Pharmacodynamic Effects of Etamicastat in Patients with Hypertension

| Dose | Duration | Effect on Blood Pressure | Effect on Urinary Norepinephrine | Reference |

| 50, 100, 200 mg (once daily) | 10 days | Dose-dependent decreases in systolic and diastolic blood pressure. | Decreased excretion following repeated administration. | [6][7] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the effects of etamicastat.

Dopamine β-Hydroxylase (DBH) Activity Assay

This protocol is based on the quantification of the enzymatic product of DBH.

-

Enzyme Source: Homogenates from SK-N-SH cells, which endogenously express human DBH, can be used.[2]

-

Substrate and Co-substrates:

-

Substrate: Tyramine (a substrate for DBH that is converted to octopamine).

-

Co-substrate: Ascorbic acid.

-

Other reaction components: Fumarate, catalase, and pargyline (B1678468) in a suitable buffer (e.g., MES).

-

-

Inhibitor: Etamicastat hydrochloride dissolved in a suitable solvent.

-

Incubation: The enzyme source is pre-incubated with the inhibitor for a defined period at 37°C. The reaction is then initiated by the addition of the substrate and co-substrates and incubated for a specific time.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a strong acid, such as perchloric acid.

-

Quantification: The product (octopamine) is quantified by High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Enzyme kinetics parameters (Km, Vmax) and inhibition constants (IC50, Ki) are determined by non-linear regression analysis of substrate-velocity curves in the absence and presence of the inhibitor.

Quantification of Catecholamines in Tissues and Plasma by HPLC-ECD

This protocol outlines the general steps for measuring norepinephrine and dopamine levels.

-

Sample Preparation:

-

Tissues (e.g., heart, kidney): Tissues are homogenized in a cold acidic solution (e.g., 0.2 M perchloric acid) to precipitate proteins and stabilize the catecholamines.

-

Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Proteins are then precipitated with an acid.

-

-

Extraction: Catecholamines are extracted from the supernatant using alumina (B75360) adsorption at an alkaline pH (e.g., Tris buffer, pH 8.6). The alumina is then washed to remove interfering substances.

-

Elution: The catecholamines are eluted from the alumina with a small volume of acid (e.g., perchloric acid or acetic acid).

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. An isocratic mobile phase containing a buffer, an ion-pairing agent, and an organic modifier is used for separation.

-

Electrochemical Detection: An electrochemical detector with a glassy carbon working electrode is used to detect the catecholamines as they elute from the column. The detector is set at an oxidizing potential that is optimal for the detection of norepinephrine and dopamine.

-

Quantification: The concentrations of norepinephrine and dopamine in the samples are determined by comparing their peak areas to those of known standards.

Visualizations

Diagram 1: Norepinephrine Biosynthesis Pathway and the Site of Action of Etamicastat

Caption: The enzymatic conversion of L-Tyrosine to Norepinephrine, highlighting the inhibitory action of Etamicastat on Dopamine β-Hydroxylase.

Diagram 2: Logical Workflow for Evaluating the In Vivo Effects of Etamicastat in Spontaneously Hypertensive Rats (SHR)

Caption: A typical experimental workflow for assessing the pharmacodynamic effects of Etamicastat in a preclinical model of hypertension.

Diagram 3: Mechanism of Mixed-Model Inhibition by Etamicastat

Caption: A simplified representation of the mixed-model inhibition of Dopamine β-Hydroxylase (DBH) by Etamicastat, showing binding to both the free enzyme and the enzyme-substrate complex.

Conclusion

Etamicastat hydrochloride is a well-characterized inhibitor of dopamine β-hydroxylase with a clear mechanism of action on the norepinephrine biosynthesis pathway. Its high potency, reversibility, and peripheral selectivity make it a valuable pharmacological tool and a promising therapeutic agent for conditions associated with sympathetic overactivity, such as hypertension. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.

References

- 1. scribd.com [scribd.com]

- 2. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting Catecholamine Level Changes After Etamicastat Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etamicastat (B1249725) is a peripherally selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), which plays a crucial role in the biosynthesis of catecholamines. By inhibiting DBH, etamicastat effectively decreases the conversion of dopamine to norepinephrine (B1679862), leading to a significant alteration in the catecholamine profile in peripheral tissues. This guide provides an in-depth technical overview of the expected changes in catecholamine levels following the administration of etamicastat, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. The primary observed effects of etamicastat are a reduction in norepinephrine levels and a concurrent increase in dopamine levels in sympathetically innervated tissues and in urine.[1][2] Notably, due to its peripheral selectivity, etamicastat does not significantly impact catecholamine levels within the central nervous system.[1][3]

Mechanism of Action: Impact on the Catecholamine Biosynthesis Pathway

Etamicastat exerts its pharmacological effect by reversibly inhibiting dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine in the catecholamine synthesis pathway. This inhibition leads to a buildup of the substrate (dopamine) and a reduction in the product (norepinephrine).

Quantitative Data on Catecholamine Level Changes

The administration of etamicastat leads to predictable and quantifiable changes in catecholamine levels in peripheral tissues and urine. The following tables summarize key findings from studies in both animal models and humans.

Table 1: Effects of Etamicastat on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHR)

| Tissue | Treatment Group | Dopamine (ng/g tissue) | Norepinephrine (ng/g tissue) | Reference |

| Heart | Control (SHR) | 2.8 ± 0.4 | 450 ± 30 | [3] |

| Etamicastat (30 mg/kg) | 12.5 ± 1.5 | 250 ± 20 | [3] | |

| Kidney | Control (SHR) | 4.5 ± 0.6 | 150 ± 10 | [3] |

| Etamicastat (30 mg/kg) | 18.2 ± 2.1 | 80 ± 8 | [3] | |

| Frontal Cortex | Control (SHR) | 120 ± 10 | 250 ± 25 | [3] |

| Etamicastat (30 mg/kg) | 125 ± 12 | 245 ± 20 | [3] | |

| p < 0.05 compared to control |

Table 2: Effects of Chronic Etamicastat Administration on Urinary Catecholamine Excretion in Rats

| Strain | Treatment Group | Urinary Dopamine (µ g/24h ) | Urinary Norepinephrine (µ g/24h ) | Reference |

| Wistar-Kyoto (WKY) | Control | 0.8 ± 0.1 | 1.2 ± 0.1 | [2] |

| Etamicastat (10 mg/kg/day) | 1.0 ± 0.1 | 0.7 ± 0.1 | [2] | |

| SHR | Control | 1.1 ± 0.1 | 1.5 ± 0.1 | [2] |

| Etamicastat (10 mg/kg/day) | 1.8 ± 0.2 | 0.8 ± 0.1* | [2] | |

| p < 0.05 compared to control |

Table 3: Effect of Etamicastat on Urinary Norepinephrine Excretion in Healthy Human Volunteers

| Treatment Group | Duration | Change in Urinary Norepinephrine Excretion | Reference |

| Etamicastat (25-600 mg, once daily) | 10 days | Dose-dependent decrease observed | [4] |